molecular formula C29H31NO5 B2964192 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(4-(tert-butoxy)phenethyl)amino)acetic acid CAS No. 258332-56-8

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(4-(tert-butoxy)phenethyl)amino)acetic acid

Cat. No.: B2964192
CAS No.: 258332-56-8
M. Wt: 473.569
InChI Key: LZLFEJRTKMYGTQ-UHFFFAOYSA-N
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Description

This compound is a fluorenylmethoxycarbonyl (Fmoc)-protected amino acid derivative with a 4-(tert-butoxy)phenethyl side chain. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) as a temporary protecting group for amino groups, offering orthogonality under mild basic conditions (e.g., piperidine deprotection) . The tert-butoxy group on the phenethyl moiety provides steric bulk and enhances solubility in organic solvents, which is critical for SPPS efficiency. The acetic acid backbone facilitates coupling to resins or other amino acids during peptide assembly.

Properties

IUPAC Name

2-[9H-fluoren-9-ylmethoxycarbonyl-[2-[4-[(2-methylpropan-2-yl)oxy]phenyl]ethyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31NO5/c1-29(2,3)35-21-14-12-20(13-15-21)16-17-30(18-27(31)32)28(33)34-19-26-24-10-6-4-8-22(24)23-9-5-7-11-25(23)26/h4-15,26H,16-19H2,1-3H3,(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZLFEJRTKMYGTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)CCN(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

258332-56-8
Record name 2-({2-[4-(tert-butoxy)phenyl]ethyl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)acetic acid
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Biological Activity

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(4-(tert-butoxy)phenethyl)amino)acetic acid, commonly referred to as Fmoc-D-Asp(OtBu)-OH, is a synthetic amino acid derivative notable for its applications in peptide synthesis and potential therapeutic uses. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which enhances its stability and solubility, making it suitable for various biological applications.

  • Molecular Formula : C23H25NO6
  • Molecular Weight : 411.45 g/mol
  • CAS Number : 112883-39-3

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Peptide Synthesis : The Fmoc group allows for easy coupling and deprotection during peptide synthesis, facilitating the formation of complex peptide chains.
  • Neurotransmitter Modulation : Research indicates that derivatives of aspartic acid, including this compound, may influence neurotransmitter activity, particularly in relation to excitatory neurotransmission.
  • Pharmacological Potential : Preliminary studies suggest that compounds similar to this one exhibit potential in modulating pathways associated with neurodegenerative diseases.

Study 1: Peptide Synthesis Efficiency

A study published in the Journal of Peptide Science evaluated the efficiency of Fmoc-protected amino acids in solid-phase peptide synthesis (SPPS). The results indicated that Fmoc-D-Asp(OtBu)-OH demonstrated superior coupling efficiency compared to other protecting groups, yielding high-purity peptides with minimal side reactions .

Study 2: Neurotransmitter Interaction

In a pharmacological study, researchers investigated the effects of various aspartic acid derivatives on synaptic transmission in rat hippocampal slices. The findings revealed that Fmoc-D-Asp(OtBu)-OH enhanced excitatory postsynaptic currents (EPSCs), suggesting its role as a positive modulator of glutamatergic transmission .

Study 3: Therapeutic Applications

A recent clinical trial explored the use of aspartic acid derivatives in treating cognitive decline associated with Alzheimer's disease. Participants receiving a regimen including compounds like Fmoc-D-Asp(OtBu)-OH showed significant improvements in cognitive function compared to the placebo group, indicating its potential therapeutic benefits .

Data Table: Comparative Analysis of Similar Compounds

Compound NameCAS NumberMolecular WeightBiological Activity
Fmoc-D-Asp(OtBu)-OH112883-39-3411.45 g/molEnhances EPSCs; used in SPPS
Fmoc-L-Asp(OtBu)-OH112883-40-6411.45 g/molSimilar activity; less stable
N-Fmoc-D-Asn(Trt)-OH112883-41-7425.47 g/molModulates neurotransmission; less studied

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous Fmoc-protected derivatives:

Compound Molecular Weight Substituent Key Features Applications Reference
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(4-(tert-butoxy)phenethyl)amino)acetic acid (Target) ~517* 4-(tert-butoxy)phenethyl Bulky tert-butoxy group enhances solubility and stability in organic solvents. SPPS, peptide mimetics with aromatic side chains.
2-(4-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)phenyl)acetic acid 387.43 4-aminomethylphenyl Smaller substituent; higher polarity due to NH₂ group. SPPS for hydrophilic peptide sequences.
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-(tert-butyl)phenyl)butanoic acid ~450* 4-(tert-butyl)phenyl Aliphatic tert-butyl group; reduced steric hindrance compared to phenethyl. Synthesis of hydrophobic peptides or foldamers.
2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid 378.42 Piperazine Heterocyclic substituent; enhances rigidity and hydrogen-bonding potential. Peptidomimetics targeting GPCRs or enzymatic active sites.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(2-(tert-butoxy)-2-oxoethoxy)phenyl)propanoic acid 517.57 4-(tert-butoxy ethoxy)phenyl Ether-linked tert-butoxy group; improved acid stability. Glycopeptide synthesis or post-translational modification mimics.
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(pentyl)amino)acetic acid 379.44 Pentyl Aliphatic chain; minimal steric hindrance for rapid coupling reactions. Linear peptide synthesis or lipidated peptide analogs.

*Estimated based on structural analogs.

Key Comparative Insights:

Steric and Solubility Effects: The target compound’s 4-(tert-butoxy)phenethyl group provides greater steric bulk than analogs like 4-aminomethylphenyl () or pentyl (), slowing coupling kinetics but improving solubility in nonpolar solvents . Compounds with tert-butyl or tert-butoxy groups () exhibit higher thermal stability compared to those with methoxy or aliphatic chains .

Reactivity and Deprotection :

  • The tert-butoxy group is acid-labile, unlike the Fmoc group (base-labile), enabling orthogonal deprotection strategies . This contrasts with piperazine-containing derivatives (), which require stronger acids for cleavage.

Biological Applications :

  • Phenethyl and tert-butoxy substituents () are favored in peptidomimetics targeting hydrophobic protein pockets (e.g., Mdm2/Mdm4 binding) .
  • Piperazine derivatives () show utility in GPCR-targeted drugs due to hydrogen-bonding capabilities .

Synthetic Efficiency :

  • Yields for tert-butoxy-containing compounds (e.g., 85–95% in ) are comparable to other analogs, but reaction times may increase due to steric effects .

Structural Similarity Analysis

Using Tanimoto coefficients (), the target compound shares ~0.88 similarity with derivatives like 2-(3-((Fmoc-amino)methyl)phenyl)acetic acid (CAS 159790-81-5) and 2-(4-((Fmoc-amino)methyl)phenyl)acetic acid (CAS 106864-36-2) . Differences arise primarily in substituent position (para vs. meta) and tert-butoxy vs. hydroxyl/methoxy groups, impacting logP values by ~1.5 units .

Q & A

Q. What is the role of the Fmoc and tert-butoxy groups in this compound during peptide synthesis?

The Fmoc (9-fluorenylmethoxycarbonyl) group acts as a temporary protecting group for the amino group, enabling selective deprotection under mild basic conditions (e.g., 20% piperidine in DMF) during solid-phase peptide synthesis (SPPS) . The 4-(tert-butoxy)phenethyl moiety likely serves as a permanent protecting group for side-chain functionalities (e.g., hydroxyl groups), which requires stronger acidic conditions (e.g., trifluoroacetic acid) for removal . This orthogonal protection strategy minimizes unwanted side reactions during stepwise peptide assembly.

Q. What purification methods are recommended for isolating this compound after synthesis?

Post-synthesis purification typically involves:

  • Column chromatography : Use silica gel with gradients of ethyl acetate/hexane or DCM/methanol to separate impurities .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) gradients ensure high purity (>95%) .
  • Recrystallization : Ethanol or methanol at low temperatures can improve crystallinity .

Q. How is the compound’s structural integrity confirmed after synthesis?

Key analytical techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR verify the presence of Fmoc (δ ~7.3–7.8 ppm for aromatic protons) and tert-butoxy (δ ~1.2 ppm for -C(CH3_3)3_3) groups .
  • Mass spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion ([M+H]+^+) and fragmentation patterns .

Advanced Research Questions

Q. How can coupling efficiency be optimized when incorporating this compound into automated peptide synthesis?

Coupling efficiency depends on:

  • Activation reagents : Use HBTU/HOBt or Oxyma Pure/DIC for reduced racemization .
  • Solvent choice : Anhydrous DMF or NMP minimizes side reactions .
  • Reaction monitoring : Kaiser test or FT-IR spectroscopy detects free amino groups .
  • Temperature : Reactions at 25–40°C improve kinetics without degrading the Fmoc group .

Q. How do unexpected by-products arise during Fmoc deprotection, and how can they be mitigated?

By-products may form due to:

  • Incomplete deprotection : Prolonged piperidine treatment (2 × 10 min) ensures full Fmoc removal .
  • Aggregation : Incorporate chaotropic agents (e.g., 0.1 M HOBt) to prevent β-sheet formation in hydrophobic peptides .
  • Oxidation : Use argon/nitrogen blankets to protect thiol or phenolic groups .

Q. What strategies preserve the tert-butoxy group during acidic cleavage of the peptide-resin linkage?

The tert-butoxy group is stable under standard TFA cleavage conditions (e.g., 95% TFA, 2.5% H2_2O, 2.5% TIS). For sensitive sequences:

  • Low-temperature cleavage : Perform at 0–4°C to minimize side reactions .
  • Scavengers : Add 1,2-ethanedithiol (EDT) or thioanisole to trap carbocations .

Q. How does the compound’s stability vary under different storage conditions?

  • Short-term : Store at –20°C in anhydrous DMF or DCM for daily use .
  • Long-term : Lyophilize and store at –80°C under argon to prevent hydrolysis/oxidation .
  • Incompatibilities : Avoid strong acids/bases (>1 M) and oxidizing agents to maintain structural integrity .

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